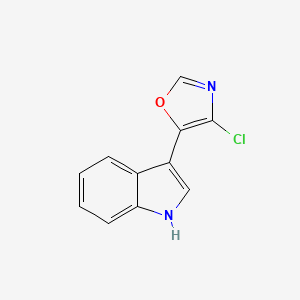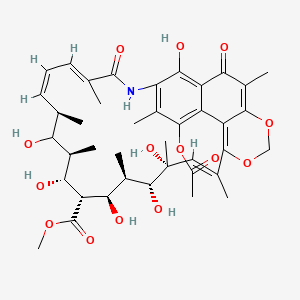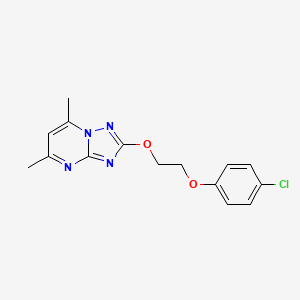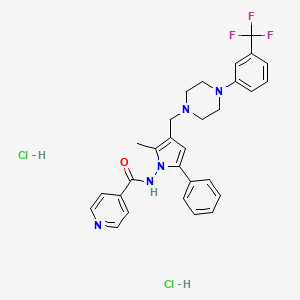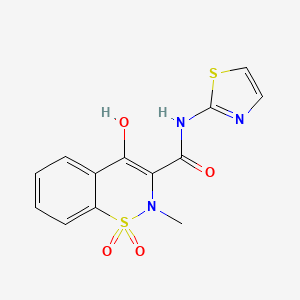![molecular formula C21H30N6O2 B611108 1-[(1-methylimidazol-2-yl)methyl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]piperidine-4-carboxamide CAS No. 1208822-03-0](/img/structure/B611108.png)
1-[(1-methylimidazol-2-yl)methyl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1-methylimidazol-2-yl)methyl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]piperidine-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-methylimidazol-2-yl)methyl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles . The morpholine and pyridine rings are then introduced through subsequent reactions, involving reagents such as methyl iodide and anhydrous acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-[(1-methylimidazol-2-yl)methyl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce amines or other reduced derivatives.
科学研究应用
1-[(1-methylimidazol-2-yl)methyl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 1-[(1-methylimidazol-2-yl)methyl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions, influencing enzymatic activities and other biochemical processes. The morpholine and pyridine rings contribute to the compound’s overall binding affinity and specificity for its targets .
相似化合物的比较
Similar Compounds
1-methylimidazole: A simpler imidazole derivative with similar chemical properties but less complex structure.
2-morpholinopyridine: Shares the morpholine and pyridine rings but lacks the imidazole component.
Piperidine derivatives: Various piperidine-based compounds with different substituents and functionalities.
Uniqueness
1-[(1-methylimidazol-2-yl)methyl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]piperidine-4-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not possible with simpler compounds.
属性
CAS 编号 |
1208822-03-0 |
|---|---|
分子式 |
C21H30N6O2 |
分子量 |
398.511 |
IUPAC 名称 |
1-[(1-Methylimidazol-2-yl)methyl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H30N6O2/c1-25-9-6-23-20(25)16-26-7-3-18(4-8-26)21(28)24-15-17-2-5-22-19(14-17)27-10-12-29-13-11-27/h2,5-6,9,14,18H,3-4,7-8,10-13,15-16H2,1H3,(H,24,28) |
InChI 键 |
IXZFKBZRINWMNV-UHFFFAOYSA-N |
SMILES |
O=C(C1CCN(CC2=NC=CN2C)CC1)NCC3=CC(N4CCOCC4)=NC=C3 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
T6603185, T 6603185, T-6603185 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


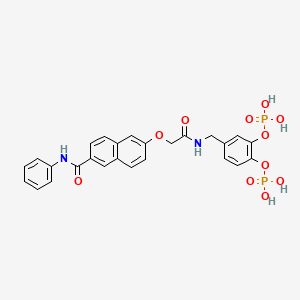
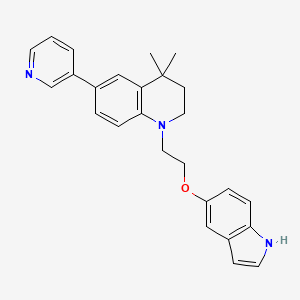
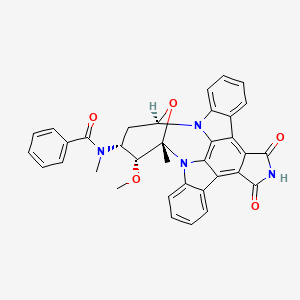
![(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-phenoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B611031.png)
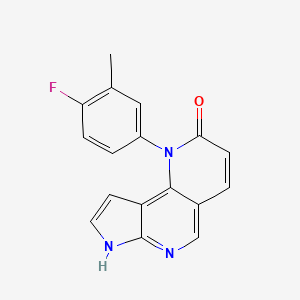
![(4E)-5-[3-(benzyloxy)phenyl]-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B611033.png)
